3-tert-Butyl-N,N-dimethylaniline
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Overview
Description
3-tert-Butyl-N,N-dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a tert-butyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-tert-Butyl-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-N,N-dimethylaniline involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. The nitrogen atoms in the dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butyl-N,N-dimethylaniline: Similar structure but with the tert-butyl group in a different position on the benzene ring.
N-tert-Butyl-3,5-dimethylaniline: Another positional isomer with different substitution patterns.
Uniqueness
3-tert-Butyl-N,N-dimethylaniline is unique due to the specific positioning of the tert-butyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
62171-62-4 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-tert-butyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-7-6-8-11(9-10)13(4)5/h6-9H,1-5H3 |
InChI Key |
ABCGULWDKPUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
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